molecular formula C19H19N3O3S B11317581 N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11317581
M. Wt: 369.4 g/mol
InChI Key: PDWWJHIYIVGWOG-UHFFFAOYSA-N
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Description

N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The methoxy and propoxy groups attached to the phenyl ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of appropriate precursors under specific conditions. The methoxy and propoxy groups are introduced through nucleophilic substitution reactions. The final step involves the coupling of the thiadiazole ring with benzamide under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the benzamide group can produce benzylamine.

Scientific Research Applications

N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The methoxy and propoxy groups enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzamide group can form hydrogen bonds with proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C19H19N3O3S/c1-3-11-25-15-10-9-14(12-16(15)24-2)17-20-19(26-22-17)21-18(23)13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3,(H,20,21,22,23)

InChI Key

PDWWJHIYIVGWOG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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